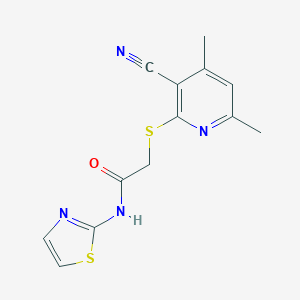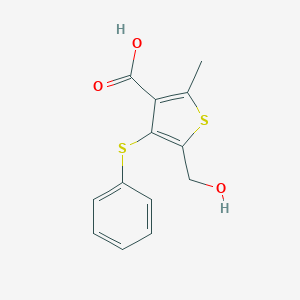![molecular formula C9H8N4S B510445 8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B510445.png)
8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium chlorate is typically produced by the anodic oxidation of sodium chloride (NaCl) in an aqueous solution. The reaction involves the following steps:
-
Electrolysis of Sodium Chloride Solution:
Anode Reaction: ( 2 \text{Cl}^- \rightarrow \text{Cl}_2 + 2e^- )
Cathode Reaction: ( 2 \text{H}_2\text{O} + 2e^- \rightarrow \text{H}_2 + 2 \text{OH}^- )
Overall Reaction: ( \text{Cl}_2 + 2 \text{OH}^- \rightarrow \text{ClO}^- + \text{Cl}^- + \text{H}_2\text{O} )
-
Formation of Sodium Chlorate:
- ( 3 \text{ClO}^- \rightarrow \text{ClO}_3^- + 2 \text{Cl}^- )
Industrial Production Methods: The industrial production of sodium chlorate involves the electrolysis of a concentrated sodium chloride solution in large electrolytic cells. The process is optimized to ensure high current efficiency and minimal energy consumption .
Types of Reactions:
Oxidation: Sodium chlorate acts as a strong oxidizing agent. It can oxidize various substances, including metals and organic compounds.
Reduction: Sodium chlorate can be reduced to sodium chloride and oxygen gas under certain conditions.
Common Reagents and Conditions:
Oxidation Reactions: Sodium chlorate is often used with acids or in the presence of heat to facilitate oxidation.
Reduction Reactions: Reducing agents such as sulfur dioxide (SO₂) or hydrogen peroxide (H₂O₂) can be used to reduce sodium chlorate.
Major Products Formed:
Oxidation: Sodium chlorate can produce chlorine dioxide (ClO₂) and other chlorinated compounds.
Reduction: The reduction of sodium chlorate typically yields sodium chloride (NaCl) and oxygen gas (O₂).
Scientific Research Applications
Sodium chlorate has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in various chemical reactions and as a precursor for the synthesis of other chlorates and perchlorates.
Biology: Employed in studies related to oxidative stress and cellular metabolism.
Medicine: Investigated for its potential use in antimicrobial treatments and as a disinfectant.
Industry: Utilized in the production of paper and pulp, as well as in water treatment processes.
Mechanism of Action
Sodium chlorate exerts its effects primarily through its strong oxidizing properties. It can disrupt cellular processes by oxidizing essential biomolecules, leading to cell damage or death. The compound targets various molecular pathways, including those involved in oxidative stress and redox balance .
Comparison with Similar Compounds
Sodium Perchlorate (NaClO₄): Similar in structure but has a higher oxidation state of chlorine.
Potassium Chlorate (KClO₃): Similar oxidizing properties but different solubility and reactivity.
Sodium Chlorite (NaClO₂): Used as a disinfectant and bleaching agent, with different oxidation properties.
Uniqueness of Sodium Chlorate: Sodium chlorate is unique due to its high oxidizing potential and its ability to form chiral crystals upon crystallization. It is also widely used in industrial applications, particularly in the paper and pulp industry .
Properties
IUPAC Name |
11,12-dimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S/c1-5-6(2)14-9-7(5)8-12-11-4-13(8)3-10-9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSCODSBFVPMSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C3=NN=CN3C=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Methoxyphenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B510365.png)
![[2-(4-Fluoroanilino)-2-oxoethoxy]acetic acid](/img/structure/B510367.png)
![ethyl 4-{[5-(4-fluorophenyl)-2-furoyl]amino}-1-piperidinecarboxylate](/img/structure/B510371.png)


![1-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)propan-2-one](/img/structure/B510413.png)
![5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B510414.png)
![methyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B510415.png)
![{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}(OXOLAN-2-YLMETHYL)AMINE](/img/structure/B510418.png)
![4-{[3-(Ethoxycarbonyl)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B510423.png)
![Ethyl 7-oxo-2-[(piperidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B510425.png)
![Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B510426.png)
![7-Bromo-6-hydroxy-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B510428.png)
![N-[3-(4-ethylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B510429.png)
